2-(Diphenylmethanesulfinyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethanesulfinyl)ethan-1-amine is an organic compound characterized by the presence of a sulfinyl group attached to a diphenylmethane moiety and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfinyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to form a sulfide.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted ethanamine compounds.
Scientific Research Applications
2-(Diphenylmethanesulfinyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfinyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence biochemical processes through its sulfinyl and ethanamine groups. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethan-1-amine: Similar in structure but with a methyl group instead of a diphenylmethane moiety.
2-(2-Methoxyethoxy)ethan-1-amine: Contains a methoxyethoxy group, differing in its functional properties
Uniqueness
2-(Diphenylmethanesulfinyl)ethan-1-amine is unique due to its diphenylmethane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
90213-10-8 |
---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinylethanamine |
InChI |
InChI=1S/C15H17NOS/c16-11-12-18(17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |
InChI Key |
SHMYXVVITSBKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.